molecular formula C9H13NO2S B2360385 2-(4-Methyl-5-thiazolyl)ethyl propionate CAS No. 324742-96-3

2-(4-Methyl-5-thiazolyl)ethyl propionate

Cat. No.: B2360385
CAS No.: 324742-96-3
M. Wt: 199.27
InChI Key: BHHAXHWLDXWYHW-UHFFFAOYSA-N
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Description

2-(4-Methyl-5-thiazolyl)ethyl propionate is an organic compound belonging to the class of thiazoles. It is characterized by a thiazole ring substituted at positions 4 and 5 with a methyl group and an ethyl propionate group, respectively. This compound is known for its unique aroma and is often used in flavoring applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl propionate typically involves the reaction of 4-methyl-5-thiazoleethanol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-5-thiazolyl)ethyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-5-thiazolyl)ethyl propionate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Employed in the flavor and fragrance industry for its distinct aroma

Mechanism of Action

The mechanism of action of 2-(4-Methyl-5-thiazolyl)ethyl propionate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthiazol-5-yl)ethyl butyrate
  • 2-(4-Methyl-5-thiazolyl)ethyl acetate
  • 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate

Uniqueness

2-(4-Methyl-5-thiazolyl)ethyl propionate stands out due to its specific ester group, which imparts a unique aroma and distinct chemical reactivity. Compared to similar compounds, it offers a balance of volatility and stability, making it particularly valuable in flavoring applications .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-9(11)12-5-4-8-7(2)10-6-13-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYXTLJGFPUWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCC1=C(N=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186208
Record name 2-(4-Methyl-5-thiazolyl)ethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Roasted, nutty aroma
Record name 2-(4-Methyl-5-thiazolyl)ethyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1730/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-(4-Methyl-5-thiazolyl)ethyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1730/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.136-1.140
Record name 2-(4-Methyl-5-thiazolyl)ethyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1730/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

324742-96-3
Record name 5-Thiazoleethanol, 4-methyl-, 5-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324742-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methyl-5-thiazolyl)ethyl propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324742963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methyl-5-thiazolyl)ethyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-METHYL-5-THIAZOLYL)ETHYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C20571O7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-(4-Methyl-5-thiazolyl)ethyl propionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032424
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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